A-1155463

概要

説明

A-1155463は、B細胞リンパ腫-超大型(BCL-XL)タンパク質の非常に強力で選択的な阻害剤です。BCL-XLは、B細胞リンパ腫2(BCL-2)ファミリータンパク質のメンバーであり、アポトーシスまたはプログラムされた細胞死の調節において重要な役割を果たしています。 BCL-XLを阻害することにより、this compoundは、生存のためにBCL-XLに依存する癌細胞においてアポトーシスを促進します .

準備方法

合成経路と反応条件

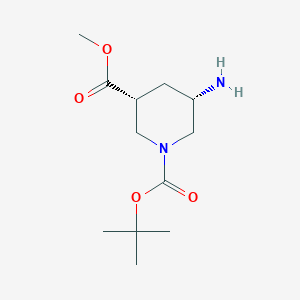

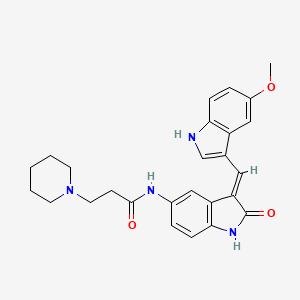

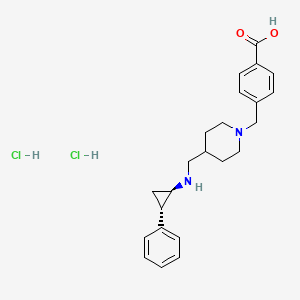

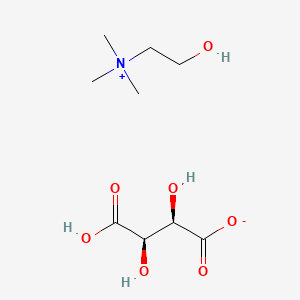

A-1155463は、さまざまな中間体のカップリングを含む一連の化学反応によって合成されます。合成経路は通常、次のステップを含みます。

イソキノリンコアの形成: 合成は、環化反応によるイソキノリンコアの形成から始まります。

ベンゾチアゾール部分の導入: ベンゾチアゾール部分は、求核置換反応によって導入されます。

チアゾールカルボン酸とのカップリング: 最後のステップは、塩基性条件下でイソキノリン-ベンゾチアゾール中間体をチアゾールカルボン酸とカップリングすることです.

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高スループットリアクター、自動合成、および精製技術の使用が含まれ、最終製品の高い収率と純度が保証されます .

化学反応の分析

反応の種類

A-1155463は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 化合物に存在する官能基を修飾するために、還元反応を実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、それらはさらなる研究開発に使用できます .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

癌研究: 癌細胞の生存におけるBCL-XLの役割を研究し、新しい癌治療法を開発するために使用されます。

アポトーシス研究: この化合物は、アポトーシスのメカニズムと細胞死の調節におけるBCL-XLの役割を調査するために使用されます。

創薬: This compoundは、改善された有効性と選択性を備えた新しいBCL-XL阻害剤を開発するためのリード化合物として役立ちます.

科学的研究の応用

A-1155463 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of BCL-XL in cancer cell survival and to develop new cancer therapies.

Apoptosis Studies: The compound is used to investigate the mechanisms of apoptosis and the role of BCL-XL in regulating cell death.

Drug Development: This compound serves as a lead compound for the development of new BCL-XL inhibitors with improved efficacy and selectivity.

作用機序

A-1155463は、BCL-XLタンパク質に結合してその抗アポトーシス機能を阻害することで効果を発揮します。これにより、細胞死のBCL-2相互作用メディエーター(BIM)やBCL-2関連Xタンパク質(BAX)などのプロアポトーシスタンパク質が活性化されます。これらは、ミトコンドリア外膜の透過化とシトクロムcの放出を促進します。 最終的に、これはカスパーゼの活性化とアポトーシスの実行を引き起こします .

類似の化合物との比較

類似の化合物

A-1331852: 同様の構造と機能を持つ別の強力なBCL-XL阻害剤。

ABT-263(ナビトクラックス): 癌治療で使用される、BCL-2とBCL-XLの二重阻害剤。

WEHI-539: 異なる化学構造を持つ選択的なBCL-XL阻害剤.

独自性

This compoundは、BCL-2や骨髄性白血病細胞1(MCL-1)などの他のBCL-2ファミリータンパク質よりも、BCL-XLに対する高い選択性があるため、独特です。 この選択性により、標的外効果のリスクが軽減され、治療薬としての可能性が高まります .

類似化合物との比較

Similar Compounds

A-1331852: Another potent BCL-XL inhibitor with similar structure and function.

ABT-263 (Navitoclax): A dual inhibitor of BCL-2 and BCL-XL, used in cancer therapy.

WEHI-539: A selective BCL-XL inhibitor with a different chemical structure.

Uniqueness

A-1155463 is unique due to its high selectivity for BCL-XL over other BCL-2 family proteins, such as BCL-2 and myeloid cell leukemia 1 (MCL-1). This selectivity reduces the risk of off-target effects and enhances its potential as a therapeutic agent .

特性

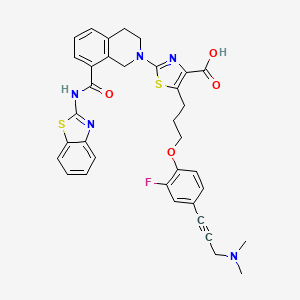

IUPAC Name |

2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-[4-[3-(dimethylamino)prop-1-ynyl]-2-fluorophenoxy]propyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYCFODXNRVBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CC1=CC(=C(C=C1)OCCCC2=C(N=C(S2)N3CCC4=C(C3)C(=CC=C4)C(=O)NC5=NC6=CC=CC=C6S5)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H32FN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does A-1155463 interact with BCL-XL and what are the downstream consequences?

A1: this compound binds with picomolar affinity to the BH3-binding groove of BCL-XL. [ [] ] This binding prevents BCL-XL from sequestering pro-apoptotic proteins like BAK and BAX, ultimately leading to the activation of the mitochondrial apoptotic pathway. [ [, , ] ] This cascade culminates in caspase activation and programmed cell death. [ [, , ] ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C34H31FN6O4S2, and its molecular weight is 666.8 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research papers don't delve into detailed spectroscopic data, they do confirm its structural characterization through X-ray crystallography, revealing key interactions within the BCL-XL binding pocket. [ [, , ] ]

Q4: Has the performance of this compound been evaluated under various conditions?

A4: The provided research primarily focuses on the biological activity and in vitro/in vivo efficacy of this compound. Information regarding its material compatibility and stability under diverse conditions is not explicitly addressed.

Q5: Does this compound exhibit any catalytic properties?

A5: this compound functions as an inhibitor, specifically targeting BCL-XL. There is no evidence suggesting it possesses catalytic properties.

Q6: Have computational methods been employed in the development or study of this compound?

A6: Yes, structure-based drug design, guided by X-ray crystallography, played a significant role in the development of this compound. [ [, , ] ] This approach optimized the compound's interactions within the BCL-XL binding pocket, enhancing its potency and selectivity. Quantitative systems pharmacology (QSP) modeling has also been used to simulate the response of virtual tumors to this compound, offering insights into its efficacy and potential resistance mechanisms. [ [] ]

Q7: How do structural modifications of this compound affect its activity, potency, and selectivity?

A7: Research highlights that introducing sp3-rich moieties within the this compound scaffold enhances its interaction with the P4 pocket of BCL-XL, improving potency and selectivity. [ [] ] Additionally, rigidifying the pharmacophore contributes to increased activity. [ [] ] These findings underscore the importance of specific structural features for optimal BCL-XL inhibition.

Q8: What is known about the stability of this compound and are there strategies to improve its formulation?

A8: The provided research primarily focuses on the biological activity of this compound. Specific details regarding its stability under various conditions or formulation strategies to enhance its solubility or bioavailability are not extensively discussed.

Q9: In which models has this compound shown efficacy?

A9: this compound demonstrates potent in vitro activity against a range of cancer cell lines, including lymphoma, leukemia, myeloma, and small cell lung cancer, especially those dependent on BCL-XL for survival. [ [, , , , , , , , , ] ] In vivo studies using xenograft models further confirm its efficacy in inhibiting tumor growth, particularly in combination with other agents. [ [, , , , , , ] ]

Q10: What are the known resistance mechanisms to this compound?

A10: Research indicates that upregulation of other anti-apoptotic proteins, particularly MCL-1, can contribute to resistance to this compound. [ [, , ] ] Combining this compound with MCL-1 inhibitors shows promise in overcoming this resistance. [ [, , , ] ] Additionally, high BCL-XL expression in platelets underlies its on-target toxicity. [ [, ] ]

Q11: Does cross-resistance exist between this compound and other BCL-2 family inhibitors?

A11: Cross-resistance is a concern with BH3 mimetics. Cells resistant to venetoclax, a BCL-2 selective inhibitor, often exhibit increased MCL-1 or BCL-XL expression, rendering them less sensitive to this compound. [ [, , ] ] Combining inhibitors targeting different BCL-2 family members is a strategy to overcome this challenge. [ [, , , , , , ] ]

Q12: Are there strategies for improving the delivery of this compound or biomarkers to predict its efficacy?

A12: While the provided research doesn't delve into specific drug delivery strategies for this compound, it highlights the potential of BCL-XL expression as a biomarker for predicting sensitivity to the drug. [ [, , , ] ]

Q13: What analytical methods are used to characterize and quantify this compound?

A13: The research papers primarily focus on the biological effects of this compound. Details regarding specific analytical methods for its characterization, quantification, or quality control are not extensively provided.

Q14: Is there information on the environmental impact, solubility, or immunological responses associated with this compound?

A14: As a preclinical research compound, detailed information regarding these aspects of this compound is not readily available in the provided research papers.

Q15: What are the key milestones in the development of this compound and its potential for cross-disciplinary applications?

A15: Key milestones include its discovery through NMR fragment screening and structure-based optimization, demonstrating its potency and selectivity for BCL-XL. [ [] ] The identification of BCL-XL as a therapeutic target in various cancers and the development of this compound represents a significant advance. Its application extends beyond oncology, showing promise as a senolytic agent by selectively eliminating senescent cells. [ [, ] ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[N'-[(4R)-4-carboxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamimidoyl]amino]-oxidoazanium](/img/structure/B8055238.png)

![9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B8055257.png)

![(5Z)-N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-ylcyclohexa-2,4-dien-1-ylidene)-4-[4-(morpholin-4-ylmethyl)phenyl]-2H-1,2-oxazole-3-carboxamide](/img/structure/B8055261.png)

![4-[4-[(2R)-2-amino-3-hydroxypropyl]-2-iodophenoxy]-2,6-diiodophenol](/img/structure/B8055271.png)

![[4-[2-(Azepan-1-yl)ethoxy]-1-benzyl-2-(4-hydroxyphenyl)-3-methylindol-5-yl] acetate](/img/structure/B8055287.png)

![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid](/img/structure/B8055298.png)

![4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol](/img/structure/B8055317.png)